Ropivacaine-d7 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

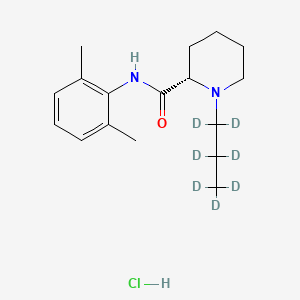

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-JRDUKJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676136 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217667-10-1 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ropivacaine-d7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine-d7 Hydrochloride is the deuterated analog of Ropivacaine Hydrochloride, a widely used long-acting local anesthetic of the amide type. The strategic replacement of seven hydrogen atoms with deuterium in the propyl group of the ropivacaine molecule renders it an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and bioanalytical studies.[1][2] Its increased molecular weight, while maintaining nearly identical chemical properties to the parent drug, allows for clear differentiation in mass spectrometry-based assays, ensuring accurate quantification of ropivacaine in biological matrices.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Ropivacaine-d7 Hydrochloride, along with insights into its analytical applications and characterization.

Chemical Identity and Structure

Ropivacaine-d7 Hydrochloride is the hydrochloride salt of the S-enantiomer of N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide.[1] The deuteration occurs on the propyl group attached to the piperidine ring.

Molecular Structure:

Sources

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Ropivacaine-d7

Foreword: The Analytical Imperative for Isotopic Labeling

In the landscape of modern drug development and clinical pharmacokinetics, precision and accuracy are not merely goals; they are prerequisites for regulatory approval and patient safety. Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), forms the bedrock of our understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The integrity of this data is critically dependent on the use of an appropriate internal standard (IS) to correct for variability inherent in the analytical process, from sample extraction to instrumental analysis.[2][3]

Stable isotope-labeled internal standards (SIL-IS) are universally recognized as the gold standard for this purpose.[4][5] A deuterated analog, such as Ropivacaine-d7, is nearly chemically and physically identical to the analyte, Ropivacaine.[6] This ensures it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects in the mass spectrometer, providing the most accurate normalization and yielding robust, reliable data.[2][5][7][8] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Ropivacaine-d7, designed for researchers and drug development professionals who demand the highest caliber of analytical rigor.

Section 1: Strategic Approach to Ropivacaine-d7 Synthesis

The core structure of Ropivacaine is an amide linkage between an N-propylated pipecolic acid moiety and a 2,6-dimethylaniline (2,6-xylidide) headgroup. The designation "-d7" specifies the incorporation of seven deuterium atoms. The most strategic and synthetically efficient location for this labeling is the N-propyl group. This choice is deliberate:

-

Metabolic Stability: The N-dealkylation of Ropivacaine is a known metabolic pathway mediated by the CYP3A4 enzyme.[9][10][11] While placing deuterium on the propyl group can introduce a kinetic isotope effect (KIE) that might slightly alter its metabolism, this is often acceptable for an internal standard.[12] More importantly, the C-D bonds are stronger than C-H bonds, preventing back-exchange of the label, which can occur with deuterium placed on more acidic protons.[12]

-

Synthetic Accessibility: Commercially available 1-bromopropane-d7 serves as a readily available, fully labeled starting material. This "late-stage" labeling approach, where the isotopic tag is introduced in the final step, is highly efficient, minimizing the cost and complexity of the overall synthesis.[1]

-

Mass Shift: A +7 mass unit shift provides a clear, unambiguous separation from the non-labeled analyte's isotopic cluster in the mass spectrometer, preventing cross-contribution and ensuring accurate quantification.[6][13]

Our retrosynthetic strategy, therefore, involves two key stages: first, the synthesis of the non-labeled core intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, followed by its N-alkylation using 1-bromopropane-d7.

Caption: Reaction scheme for the formation of the amide intermediate.

This reaction is robust, with reported yields often exceeding 90%. [14]The primary challenge is ensuring the reaction goes to completion and effectively removing any excess reagents and byproducts, such as HCl, which is typically quenched with a mild base during workup.

Section 3: Isotopic Labeling via N-Alkylation

This is the final and critical labeling step. The secondary amine of the piperidine ring in the intermediate is alkylated using 1-bromopropane-d7. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.

The choice of base and solvent is pivotal for success. A moderately strong, non-nucleophilic base, such as potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine, increasing its nucleophilicity to attack the electrophilic carbon of the 1-bromopropane-d7. [15]A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can solvate the cation (K⁺) while not interfering with the nucleophile, thereby accelerating the SN2 reaction.

Caption: The final isotopic labeling step via N-alkylation.

Driving the reaction to completion is essential for maximizing yield and simplifying purification. Using a slight excess of the deuterated alkylating agent can achieve this, though this must be balanced against the cost of the labeled reagent. The crude product is typically purified via crystallization or column chromatography to remove unreacted starting material and inorganic salts.

Section 4: Quantitative Data and Material Specifications

Effective synthesis requires careful management of stoichiometry and an understanding of expected outcomes.

Table 1: Key Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Role |

|---|---|---|---|

| (S)-Pipecolic Acid | C₆H₁₁NO₂ | 129.16 | Chiral Backbone |

| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | Amide Headgroup |

| 1-Bromopropane-d7 | C₃D₇Br | 130.03 | Deuterated Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| N,N-Dimethylformamide (DMF)| C₃H₇NO | 73.09 | Solvent |

Table 2: Target Specifications for Ropivacaine-d7

| Parameter | Target Specification | Method | Justification |

|---|---|---|---|

| Chemical Purity | > 99.0% | HPLC-UV | Ensures analytical accuracy by minimizing interference from impurities. [16] |

| Isotopic Purity | ≥ 98% | LC-MS | Confirms the high enrichment of the deuterated species, preventing signal overlap with the analyte. [16] |

| Mass Verification | M+H⁺ = 282.3 | LC-MS | Confirms the correct mass corresponding to the deuterated structure. |

| Step 1 Yield | 85-95% | Gravimetric | Based on typical literature values for this amidation. [14] |

| Step 2 Yield | 90-98% | Gravimetric | Based on typical literature values for this N-alkylation. [17]|

Section 5: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.

Protocol 5.1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

-

Reaction Setup: To an oven-dried 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (S)-pipecolic acid (10.0 g, 77.4 mmol). [18][19]2. Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL). Cool the suspension to 0 °C in an ice-water bath.

-

Activation: Slowly add thionyl chloride (6.7 mL, 92.9 mmol, 1.2 equiv) dropwise over 20 minutes. Causality: This exothermic reaction generates HCl and SO₂ gas; slow addition is critical for temperature control. The mixture will become a clear solution.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 3 hours. Monitor reaction completion by TLC (thin-layer chromatography).

-

Reagent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess DCM and thionyl chloride, yielding the crude (S)-pipecoloyl chloride hydrochloride as an oil.

-

Amide Coupling: Re-dissolve the crude acid chloride in 150 mL of fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2,6-dimethylaniline (10.4 g, 85.1 mmol, 1.1 equiv) and triethylamine (23.6 mL, 160 mmol, 2.1 equiv) in 50 mL of anhydrous DCM. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Addition: Add the aniline solution dropwise to the acid chloride solution at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Quenching: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Purification: Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide intermediate as a white solid. Dry under vacuum. Expect a yield of 16-18 g (85-95%).

Protocol 5.2: Synthesis of Ropivacaine-d7 (N-Alkylation)

-

Reaction Setup: To an oven-dried 250 mL round-bottomed flask under a nitrogen atmosphere, add the amide intermediate from Protocol 5.1 (10.0 g, 43.0 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (8.9 g, 64.5 mmol, 1.5 equiv) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Alkylation: Add 1-bromopropane-d7 (4.7 mL, 47.3 mmol, 1.1 equiv) via syringe.

-

Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Quenching: Cool the reaction to room temperature and pour it into 300 mL of ice-cold water. A white solid should precipitate. Causality: Ropivacaine base is poorly soluble in water, allowing for precipitation and separation from the water-soluble DMF and inorganic salts.

-

Isolation: Stir the suspension for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL).

-

Purification: Dry the crude solid in a vacuum oven at 40 °C. The product can be further purified by recrystallization from a solvent like isopropanol or diisopropyl ether to achieve >99% chemical purity. [17]8. Final Product: Dry the purified white solid under high vacuum to yield Ropivacaine-d7. Expect a yield of 11.5-12.0 g (92-97%).

Section 6: Analytical Characterization and Validation

Final validation of the synthesized Ropivacaine-d7 is non-negotiable.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound. A gradient method with UV detection (e.g., at 220 nm) should demonstrate a single major peak with an area percentage >99.0%.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the protonated molecule [M+H]⁺ at m/z 282.28, consistent with the formula C₁₇H₁₉D₇N₂O. Analysis of the isotopic cluster will be used to calculate the isotopic purity, which must be ≥98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and, crucially, to demonstrate the absence of signals in the propyl region, confirming successful deuteration. ¹³C NMR will show the characteristic peaks for the carbon backbone.

Conclusion

The synthesis of Ropivacaine-d7 via late-stage N-alkylation of a pre-formed amide intermediate represents a robust, efficient, and strategically sound approach for producing a high-quality internal standard. By adhering to the detailed protocols and understanding the chemical causality behind each step, researchers and drug development professionals can confidently produce the analytical tools necessary for generating the precise and reliable bioanalytical data that underpins modern pharmaceutical science. The use of this well-characterized SIL-IS is a critical component in ensuring the integrity of pharmacokinetic and metabolic studies.

References

- A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards. (n.d.). Benchchem.

- Maeda, H., et al. (n.d.). Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings. Source not specified.

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. (n.d.). Benchchem.

- Synthesis and Application of Ropivacaine. (2022, November 8). ChemicalBook.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). Source not specified.

- A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. (2019, August 27). Organic Letters - ACS Publications.

- Metabolism and Excretion of Ropivacaine in Humans. (n.d.). PubMed.

- Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. (2021, June 14). PMC - NIH.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Source not specified.

- Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. (2000, May-Jun). PubMed.

- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

- Arenium Acid Catalyzed Deuteration of Aromatic Hydrocarbons. (2012, November 19). ACS Publications.

- Ropivacaine synthesis. (n.d.). ChemicalBook.

- Method for deuteration of an aromatic ring. (n.d.). Google Patents.

- ROPIVACAINE. (2021, October 28). New Drug Approvals.

- Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc..

- Method for preparing ropivacaine. (n.d.). Google Patents.

- The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (n.d.). MDPI.

- Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. (n.d.). PubMed.

- An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (n.d.). Semantic Scholar.

- Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. (n.d.). MDPI.

- Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. (n.d.). Organic Syntheses Procedure.

- LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. (n.d.). Frontiers.

- (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (n.d.). ResearchGate.

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.

- Procedure. (n.d.). Organic Syntheses Procedure.

- An In-depth Technical Guide to Isotopic Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.

Sources

- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Application of Deuterium-Labeled Ropivacaine in Preclinical and Clinical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies, providing unparalleled precision and accuracy. Deuterium-labeled compounds, in particular, have become the gold standard for use as internal standards in quantitative bioanalysis by mass spectrometry.[1] This guide provides an in-depth technical overview of deuterium-labeled ropivacaine (specifically ropivacaine-d7), a critical tool for researchers in pharmacology, anesthesiology, and drug development. We will explore the rationale behind its use, its synthesis and characterization, and provide detailed, field-proven protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Furthermore, this guide will delve into its role in elucidating the metabolic fate and pharmacokinetic profile of ropivacaine, offering a comprehensive resource for professionals seeking to leverage this technology for robust and reliable data generation.

The Rationale for Deuterium Labeling in Ropivacaine Research

Isotopic labeling is a technique used to track a molecule through a biological or chemical system by replacing one or more of its atoms with an isotope.[2][3] For quantitative bioanalysis, stable (non-radioactive) isotopes are preferred.[4] Deuterium (²H or D), a stable isotope of hydrogen, is an ideal choice for labeling drug molecules for several reasons:

-

Chemical Equivalence: Deuterium substitution results in a molecule that is, for most practical purposes, chemically identical to the parent drug.[1] This means it exhibits nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies in a mass spectrometer.[5]

-

Mass Differentiation: The mass difference between hydrogen (1.008 amu) and deuterium (2.014 amu) is easily resolved by modern mass spectrometers, allowing the labeled and unlabeled compounds to be distinguished and measured independently.[6]

-

Improved Accuracy and Precision: When used as an internal standard in a technique known as Stable Isotope Dilution (SID), a deuterated analog can accurately correct for variations that occur during sample processing, injection, and ionization, significantly reducing analytical error.[7][8] This compensation for matrix effects and sample loss is a key advantage that makes deuterated standards indispensable for generating high-quality, reproducible data.[1]

Ropivacaine, a long-acting amide local anesthetic, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4).[9][10][11] Accurate quantification of ropivacaine and its metabolites in biological matrices like plasma and urine is crucial for pharmacokinetic studies, dose-finding, and understanding drug-drug interactions.[9][12] Ropivacaine-d7, where the seven hydrogen atoms on the N-propyl group are replaced with deuterium, serves as the ideal internal standard for these demanding analytical tasks.[13][14]

Synthesis and Characterization of Ropivacaine-d7

The synthesis of ropivacaine typically involves the amidation of L-pipecolic acid with 2,6-dimethylaniline, followed by N-alkylation.[15][16] For the deuterated analog, this final step is modified by using a deuterated alkylating agent.

Synthetic Pathway: The most common approach for synthesizing ropivacaine-d7 is the reaction of (S)-pipecolic acid 2,6-xylidide with deuterated 1-bromopropane (1-bromopropane-d7).[14][16] This introduces the stable isotope label at a position that is not typically susceptible to metabolic cleavage or chemical exchange, ensuring the label's stability throughout the analytical process.

Characterization: Confirmation of the structure and isotopic purity of the synthesized ropivacaine-d7 is critical. This is achieved through a combination of analytical techniques:

-

Mass Spectrometry (MS): ESI-MS analysis will show a molecular ion peak at an m/z value that is 7 units higher than that of unlabeled ropivacaine, confirming the incorporation of seven deuterium atoms.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complete absence of signals corresponding to the N-propyl group, providing strong evidence of successful deuteration.[17]

-

²H NMR: The deuterium NMR spectrum will show signals specifically in the region corresponding to the propyl group, confirming the location of the label.[18]

-

| Property | Ropivacaine | Ropivacaine-d7 |

| Chemical Formula | C₁₇H₂₆N₂O | C₁₇H₁₉D₇N₂O |

| Molecular Weight (Base) | 274.41 g/mol | 281.45 g/mol |

| Monoisotopic Mass (Base) | 274.2045 u | 281.2483 u |

| Typical Form | Hydrochloride Salt | Hydrochloride Salt[19] |

| CAS Number (HCl Salt) | 132112-35-7 | 1217667-10-1[19] |

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary application of deuterium-labeled ropivacaine is as an internal standard (IS) for the accurate quantification of ropivacaine in biological matrices.[9][13] The following section provides a comprehensive, self-validating protocol for this purpose.

Detailed Experimental Protocol: Quantification of Ropivacaine in Human Plasma

This protocol is designed to be compliant with FDA and EMA bioanalytical validation guidelines.[12]

A. Reagents and Solutions

-

Ropivacaine HCl & Ropivacaine-d7 HCl: Certified reference standards.

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of ropivacaine and ropivacaine-d7 in methanol or water.[14] Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the ropivacaine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of ropivacaine-d7 (e.g., 0.5 µg/mL) in acetonitrile for spiking.[13]

-

Biological Matrix: Pooled, blank human plasma (K₂EDTA).

-

Precipitation Solvent: Acetonitrile, LC-MS grade.

B. Preparation of Calibration Curve and Quality Control (QC) Samples

-

Spike blank plasma with the ropivacaine working solutions to create a calibration curve with 8-10 non-zero concentrations (e.g., 0.5 to 1000 ng/mL).[13]

-

Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

C. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution in acetonitrile. The IS concentration in the final sample should be consistent across all samples (e.g., 62.5 ng/mL).[12]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

D. LC-MS/MS Instrumental Conditions The following parameters are a robust starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase, e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm[13] | Provides good retention and peak shape for ropivacaine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion ESI. |

| Mobile Phase B | Acetonitrile[13] | Organic solvent for gradient elution. |

| Gradient | Optimized to ensure separation from matrix components (e.g., 5% B to 95% B over 4 min) | Allows for efficient elution and column cleaning. |

| Flow Rate | 0.4 mL/min[13] | Typical flow rate for analytical LC columns. |

| Injection Volume | 1-5 µL | Balances sensitivity with potential for column overloading. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Ropivacaine contains tertiary amines that are readily protonated. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

E. Mass Spectrometry MRM Transitions Monitoring specific ion transitions is the key to the selectivity of the assay.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Reference |

| Ropivacaine | 275.1 | 84.0 | [14] |

| Ropivacaine-d7 (IS) | 282.1 | 133.1 or 85.1 | [13][14] |

F. Method Validation and Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Ropivacaine / Ropivacaine-d7) against the nominal concentration of the calibrators. Use a weighted (1/x² or 1/x) linear regression.

-

Accuracy and Precision: Analyze QC samples in replicate (n=5) on at least three separate days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% at the LLOQ).[13]

-

Selectivity: Analyze at least five different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.[13]

-

Quantification: Determine the concentration of ropivacaine in unknown samples by calculating their peak area ratios and interpolating the concentration from the validated calibration curve.

Advanced Applications in Metabolism and Pharmacokinetics

Beyond its use as an internal standard, deuterium-labeled ropivacaine is a valuable tool for investigating the drug's disposition.

Elucidating Metabolic Pathways

Ropivacaine is metabolized via two primary pathways: aromatic hydroxylation by CYP1A2 to form 3-OH-ropivacaine, and N-dealkylation by CYP3A4 to produce 2',6'-pipecoloxylidide (PPX).[10][20]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. metsol.com [metsol.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 19. scbt.com [scbt.com]

- 20. Metabolism and excretion of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis: A Technical Guide to Ropivacaine-d7 HCl as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the integrity of quantitative data is paramount. This integrity hinges on the quality of the analytical reference standards used, among which isotopically labeled compounds play a pivotal role. Ropivacaine-d7 HCl, a deuterium-labeled analog of the local anesthetic ropivacaine, serves as an indispensable internal standard for mass spectrometric assays. Its Certificate of Analysis (CofA) is not merely a document of compliance but a detailed scientific report that validates its "fitness for purpose."[1][2]

This guide, structured from the perspective of a Senior Application Scientist, delves into the core analytical methodologies and scientific principles that underpin the CofA for Ropivacaine-d7 HCl. We will dissect each critical test, explaining not just the "what" but the "why," providing field-proven insights into the experimental choices and the logic that ensures a self-validating system of quality control.

The Anatomy of a Ropivacaine-d7 HCl Certificate of Analysis

A typical CofA for a high-purity reference standard like Ropivacaine-d7 HCl is a consolidated summary of rigorous analytical testing. Each test contributes a unique piece of information, collectively building a comprehensive profile of the material's identity, purity, and isotopic enrichment. The logical flow of this characterization is crucial, as results from foundational tests like structural confirmation inform the interpretation of subsequent purity and enrichment analyses.

Sources

Ropivacaine-d7 hydrochloride solubility in methanol and water

An In-Depth Technical Guide to the Solubility of Ropivacaine-d7 Hydrochloride in Methanol and Water

Prepared by a Senior Application Scientist

Introduction

Ropivacaine-d7 hydrochloride is the stable isotope-labeled analogue of ropivacaine hydrochloride, a widely used long-acting local anesthetic of the amino amide class.[1] In pharmaceutical research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, Ropivacaine-d7 HCl serves as an indispensable internal standard for mass spectrometry-based quantification of the parent drug.[2][3][4] Accurate characterization of its fundamental physicochemical properties, most notably solubility, is a prerequisite for the development of robust analytical methods, preparation of stock solutions, and interpretation of experimental data.

This guide provides a comprehensive technical overview of the solubility of Ropivacaine-d7 hydrochloride in two common laboratory solvents: methanol, a polar organic solvent, and water, the universal biological solvent. We will synthesize available data, elucidate the key factors governing solubility, and present a validated experimental protocol for its precise determination. This document is intended for researchers, analytical chemists, and formulation scientists who require a deep, practical understanding of this critical compound property.

Core Physicochemical Properties

Understanding the fundamental molecular characteristics of both the deuterated standard and the parent compound is essential context for interpreting solubility behavior. Ropivacaine is a weak base, and these properties, particularly its pKa, are central to its solubility profile.[5][6]

| Property | Ropivacaine-d7 Hydrochloride | Ropivacaine Hydrochloride (Parent Compound) | Reference(s) |

| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | [2] |

| CAS Number | 1217667-10-1 | 132112-35-7 | [2][7] |

| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl | C₁₇H₂₆N₂O • HCl • H₂O | [2] |

| Formula Weight | 317.9 g/mol | 328.89 g/mol | [2] |

| Appearance | White to off-white solid | White crystalline powder | [2][5][8] |

| pKa | Not reported; expected to be virtually identical to parent | 8.07 (in 0.1 M KCl solution) | [5][9] |

| Distribution Ratio | Not reported; expected to be similar to parent | 14:1 (n-octanol / phosphate buffer at pH 7.4) | [5][9] |

Solubility Profile of Ropivacaine-d7 Hydrochloride

Direct quantitative solubility data for Ropivacaine-d7 hydrochloride is not extensively published in peer-reviewed literature; however, vendor-supplied technical data and the well-characterized profile of its non-deuterated isotopologue provide a robust framework for understanding its behavior. The substitution of hydrogen with deuterium atoms is a subtle structural modification that primarily impacts metabolic stability (the kinetic isotope effect) and is not expected to drastically alter equilibrium solubility in simple solvent systems.[10][11] However, for applications requiring high precision, experimental verification is always recommended.

| Solvent | Ropivacaine-d7 HCl (Qualitative) | Ropivacaine HCl (Quantitative Proxy) | Temperature | Reference(s) |

| Water | Soluble, Slightly Soluble | 53.8 mg/mL | 25°C | [2][5][8][9] |

| Methanol | Soluble, Sparingly Soluble | Freely Soluble | Not Specified | [2][8][12] |

| Ethanol | Not Reported | Soluble (~15 mg/mL) | Not Specified | [12][13] |

| DMSO | Slightly Soluble | Soluble (~25 mg/mL) | Not Specified | [8][13][14] |

| PBS (pH 7.2) | Not Reported | ~0.25 mg/mL | Not Specified | [13] |

Note: The term "Freely Soluble" as per USP definition means that 1 part of solute dissolves in 1 to 10 parts of solvent.

Key Factors Governing Solubility

The solubility of Ropivacaine-d7 HCl is not a static value but is dynamically influenced by several interconnected factors. A thorough grasp of these principles is crucial for avoiding experimental artifacts, such as precipitation, and ensuring the integrity of analytical standards.

The Critical Role of pH

As the hydrochloride salt of a weak base (pKa ≈ 8.07), the aqueous solubility of Ropivacaine-d7 is overwhelmingly dependent on pH.[5][6] The compound exists in an equilibrium between its protonated (ionized, cationic) form and its deprotonated (non-ionized, free base) form.

-

Ionized Form (R-NH₂⁺-Cl⁻): This is the salt form, which is highly polar and exhibits high water solubility. In acidic to neutral solutions (pH < pKa), this form predominates. Commercial injections of Ropivacaine HCl are formulated at an acidic pH of 4.0-6.5 to ensure complete dissolution and stability.[15]

-

Non-ionized Form (R-NH): This is the free base form. It is significantly more lipophilic and has very poor water solubility. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards this form, leading to a dramatic decrease in aqueous solubility and the potential for precipitation.[16][17]

This relationship is described by the Henderson-Hasselbalch equation and is the single most important factor to control when preparing aqueous solutions.[18][19] Alkalinization of a ropivacaine solution is a known cause of precipitation.[16][17]

Solvent Properties

-

Polar Protic Solvents: Methanol and water are polar protic solvents, capable of hydrogen bonding. They readily solvate the charged amine and the polar amide group of the ropivacaine molecule, leading to good solubility. The "freely soluble" nature of the parent compound in methanol suggests it is an excellent solvent for preparing high-concentration stock solutions.[12]

-

Aprotic Solvents: Solvents like DMSO can also effectively dissolve ropivacaine, as indicated in the data table.[13][14]

The Deuterium Isotope Effect

The primary consequence of replacing hydrogen with deuterium in a drug molecule is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[10] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, often slowing the rate of metabolism and altering the pharmacokinetic profile.[11][20]

While this kinetic effect is well-established, the impact on thermodynamic equilibrium properties like solubility is generally considered minimal. Subtle changes in bond length, bond polarity, and van der Waals interactions do occur, which could theoretically lead to minor, often unpredictable, differences in solubility between the deuterated and non-deuterated forms.[10] For routine analytical work, the solubility of Ropivacaine HCl is an excellent proxy, but this assumption should be challenged and verified for developing high-concentration formulations or other critical applications.

Caption: Factors influencing the solubility of Ropivacaine-d7 HCl.

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive, thermodynamically valid solubility data, the shake-flask method is the universally accepted standard.[21][22] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

I. Materials and Equipment

-

Ropivacaine-d7 Hydrochloride (solid)

-

Methanol (HPLC or ACS grade)

-

Deionized Water (Type I, 18.2 MΩ·cm)

-

Analytical balance (4 or 5 decimal places)

-

Glass vials with Teflon-lined screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of separating fine solids

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low binding)

-

Volumetric flasks and pipettes (Class A)

-

Validated HPLC-UV or LC-MS/MS system for quantification

II. Experimental Workflow

Caption: Shake-flask method for equilibrium solubility determination.

III. Step-by-Step Methodology

-

Preparation (Performed in Triplicate for each Solvent):

-

Causality: Adding a clear excess of solid is the cornerstone of this method. It ensures that the solvent becomes saturated, and a solid phase remains, which is the definition of an equilibrium solubility experiment.

-

Protocol: Add approximately 10-20 mg of Ropivacaine-d7 HCl to a pre-weighed glass vial. The amount should be sufficient to exceed the estimated solubility.

-

-

Solvent Addition:

-

Causality: Precise solvent volume is needed for the final concentration calculation, but the exact volume is less critical than ensuring saturation.

-

Protocol: Add a known volume (e.g., 2.0 mL) of the chosen solvent (methanol or water) to each vial.

-

-

Equilibration:

-

Causality: Reaching a true thermodynamic equilibrium is time-dependent. Insufficient agitation time is a common source of error, leading to an underestimation of solubility. A 24-48 hour period at a controlled temperature (e.g., 25°C ± 1°C) is typically sufficient for most compounds.

-

Protocol: Seal the vials and place them on an orbital shaker set to a consistent, moderate speed.

-

-

Phase Separation:

-

Causality: The analysis must be performed only on the dissolved solute. Any suspended micro-particulates will artificially inflate the measured concentration. A two-step process of centrifugation followed by filtration provides the most reliable separation.

-

Protocol: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial. Discard the initial few drops of filtrate to saturate any binding sites on the filter membrane.

-

-

Quantification:

-

Causality: The saturated solution will likely be too concentrated for direct analysis and must be accurately diluted to fall within the linear range of the analytical instrument's calibration curve.

-

Protocol: Perform a precise, validated serial dilution of the clear filtrate into the appropriate mobile phase or solvent. Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve prepared with known concentrations of Ropivacaine-d7 HCl.

-

-

Calculation:

-

Causality: The final solubility value must account for the dilution factor.

-

Protocol: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility in mg/mL. Report the average and standard deviation of the triplicate measurements.

-

Conclusion

Ropivacaine-d7 hydrochloride is qualitatively described as soluble in both methanol and water. For quantitative purposes, the non-deuterated parent compound, Ropivacaine hydrochloride, serves as a reliable proxy, with a well-documented aqueous solubility of 53.8 mg/mL at 25°C and being "freely soluble" in methanol.[5][9][12] The single most critical variable governing the aqueous solubility of this compound is pH , a direct consequence of its nature as the salt of a weak base with a pKa of approximately 8.07.[5] Maintaining an acidic to neutral pH is essential to prevent precipitation of the free base. For any application in which the precise solubility limit is a critical parameter, the standardized shake-flask protocol detailed herein is the required method for generating trustworthy and defensible data.

References

-

Naropin® (ropivacaine HCl) Injection - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

- ROPIVACAINE HYDROCHLORIDE INJECTION Product Monograph. (2013). Fresenius Kabi Canada. This source is not directly linkable but is referenced in multiple secondary sources. A similar monograph can be found via public health agency websites.

-

Borgeat, A., & Blumenthal, S. (2000). Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine. Regional Anesthesia and Pain Medicine, 25(5), 518–521. [Link]

-

Ropivacaine Hydrochloride Monohydrate. (n.d.). Allmpus. [Link]

-

Drug Solubility Testing. (n.d.). Eurolab. [Link]

-

Ropivacaine-d7 Hydrochloride. (n.d.). PubChem. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. [Link]

-

Annex 4: Guidance on equilibrium solubility studies. (2019). World Health Organization (WHO). [Link]

-

Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-598. [Link]

-

Borgeat, A., & Blumenthal, S. (2000). Alkalinization and precipitation characteristics of 0.2% ropivacaine. Regional Anesthesia and Pain Medicine, 25(5), 518-21. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

-

Deuterated drug. (n.d.). Wikipedia. [Link]

-

Ropivacaine Hydrochloride Injection USP, 0.5% (5 mg/mL) - DailyMed. (2016). National Institutes of Health. [Link]

-

Shankar, S., & Chakole, V. (2022). Ropivacaine: A Review on the Pharmacological Features, Therapeutic Efficacy and Side-effects When used for Caudal Epidural Analgesia. Journal of Clinical and Diagnostic Research, 16(8), UE01-UE04. [Link]

-

Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 487-506. [Link]

-

Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]

-

Ropivacaine Hydrochloride. (n.d.). PubChem. [Link]

-

Ropivacaine. (n.d.). PubChem. [Link]

-

From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.). Premier Consulting. [Link]

-

How pH and pKa Impact the Effectiveness of Anesthetic Drugs? (2024). Thai Journal of Anesthesiology. [Link]

-

Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. [Link]

-

Deuterated Drugs: Isotope Distribution and Impurity Profiles. (2023). ResearchGate. [Link]

-

Strichartz, G. R., & Schianodi-Cola, M. (2020). A primer on tissue pH and local anesthetic potency. Advances in Physiology Education, 44(4), 682-691. [Link]

-

Ropivacaine-D7 | CAS 684647-62-9. (n.d.). Veeprho. [Link]

-

Ropivacaine-d7 Hydrochloride. (n.d.). Dove Research & Analytics Laboratory. [Link]

-

Ropivacaine Hydrochloride. (n.d.). ASHP Publications. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. jcdr.net [jcdr.net]

- 7. allmpus.com [allmpus.com]

- 8. Ropivacaine-d7 Hydrochloride | 1217667-10-1 [amp.chemicalbook.com]

- 9. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Ropivacaine hydrochloride monohydrate - CAS-Number 132112-35-7 - Order from Chemodex [chemodex.com]

- 15. publications.ashp.org [publications.ashp.org]

- 16. jvsmedicscorner.com [jvsmedicscorner.com]

- 17. Alkalinization and precipitation characteristics of 0.2% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. who.int [who.int]

- 22. pharmatutor.org [pharmatutor.org]

A Technical Guide to Ropivacaine-d7 HCl: Properties, Analysis, and Application

This guide provides an in-depth technical overview of Ropivacaine-d7 Hydrochloride (HCl), a deuterated analog of the local anesthetic Ropivacaine. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental molecular characteristics, the rationale behind its use, and detailed methodologies for its application as an internal standard in quantitative analysis.

Section 1: Introduction to Ropivacaine and the Significance of Deuterated Analogs

Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and pain management.[1][2][3] It functions by reversibly inhibiting sodium ion influx in nerve fibers, which blocks the generation and conduction of nerve impulses.[1][2][4] Ropivacaine is the pure S-(-)-enantiomer, a characteristic that contributes to its reduced potential for central nervous system and cardiovascular toxicity compared to its racemic predecessor, bupivacaine.[1][5]

In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative assays using mass spectrometry. Ropivacaine-d7 HCl serves this critical role for the quantification of ropivacaine in biological matrices.[6][7][8] The incorporation of seven deuterium atoms creates a molecule that is chemically identical to ropivacaine in its ionization and chromatographic behavior but is distinguishable by its higher mass. This mass shift is fundamental for accurate quantification, as the internal standard can be added to a sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled analyte (ropivacaine) and experiences similar matrix effects and variations in extraction efficiency and instrument response. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or analytical variability.

Section 2: Molecular Properties of Ropivacaine-d7 HCl and Ropivacaine HCl

The key physicochemical properties of Ropivacaine-d7 HCl and its non-deuterated counterpart are summarized below. The increase in molecular weight for the deuterated form is a direct result of the replacement of seven hydrogen atoms with deuterium atoms on the propyl group.

| Property | Ropivacaine-d7 Hydrochloride | Ropivacaine Hydrochloride |

| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride[8] | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride |

| CAS Number | 1217667-10-1[9][10] | 98717-15-8 |

| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl[8] | C₁₇H₂₇ClN₂O |

| Molecular Weight | 317.9 g/mol [8][9] | 310.9 g/mol |

Section 3: Mechanism of Action: Reversible Sodium Channel Blockade

Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][2][4] This action is state-dependent, meaning the drug has a higher affinity for sodium channels that are in the open or inactivated states, which are more prevalent during nerve depolarization.

The mechanism can be summarized in the following steps:

-

Diffusion: The uncharged base form of ropivacaine diffuses across the nerve cell membrane into the axoplasm.

-

Equilibration: Inside the neuron, an equilibrium is established between the uncharged base and the protonated, charged form of the molecule.

-

Channel Blockade: The charged form of ropivacaine binds to a specific receptor site within the pore of the voltage-gated sodium channel.

-

Inhibition of Depolarization: This binding inhibits the influx of sodium ions that is necessary for the generation and propagation of an action potential.

-

Nerve Conduction Block: The failure of the action potential to propagate along the nerve fiber results in a reversible block of nerve conduction and, consequently, a loss of sensation in the innervated area.

Ropivacaine's lower lipophilicity compared to bupivacaine is thought to contribute to its preferential blockade of sensory nerve fibers (Aδ and C fibers) over motor fibers (Aβ fibers), leading to a greater degree of motor-sensory differentiation.[1][3]

Section 4: Experimental Protocol: Quantification of Ropivacaine in Human Plasma by LC-MS/MS

The following protocol is a representative example of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ropivacaine in human plasma, utilizing Ropivacaine-d7 HCl as an internal standard.[6][7][11]

Materials and Reagents

-

Ropivacaine hydrochloride reference standard

-

Ropivacaine-d7 hydrochloride internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation

-

Spiking: To 200 µL of human plasma, add 100 µL of the Ropivacaine-d7 HCl internal standard solution.[11]

-

Protein Precipitation: Add 500 µL of acetonitrile to the plasma sample.[11]

-

Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[11]

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 3 minutes to pellet the precipitated proteins.[11]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[11]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm particle size).[11]

-

Mobile Phase A: 0.05% formic acid in water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient Elution: A gradient program is used to separate the analyte from matrix components. For example: 0-2 min, 95% A; 2-4 min, 70% A; 4-7 min, 95% A.[11]

-

Flow Rate: 0.4 mL/min.[11]

-

Injection Volume: 1 µL.[11]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis

Quantification is performed by calculating the peak area ratio of the ropivacaine MRM transition to the ropivacaine-d7 MRM transition. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of ropivacaine and a constant concentration of the internal standard. The concentration of ropivacaine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Section 5: Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ropivacaine using its deuterated internal standard.

Caption: Bioanalytical workflow for Ropivacaine quantification.

Section 6: Conclusion

Ropivacaine-d7 HCl is an indispensable tool for the accurate and precise quantification of ropivacaine in biological samples. Its chemical and physical properties, being nearly identical to the parent compound, allow it to serve as an ideal internal standard in mass spectrometric analyses. A thorough understanding of its molecular characteristics, the mechanism of action of ropivacaine, and validated analytical methodologies are crucial for researchers and drug development professionals. The use of deuterated standards like Ropivacaine-d7 HCl exemplifies a commitment to scientific rigor and data integrity in modern bioanalysis.

References

-

Kuthiala, G., & Chaudhary, G. (2011). Ropivacaine: A review of its pharmacology and clinical use. Indian Journal of Anaesthesia, 55(2), 104–110. [Link]

-

Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 58(5), 764-772. [Link]

-

Stark, P. A. (2023). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

-

Syed, N. U., et al. (2024). Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review. Cureus, 16(5), e60953. [Link]

-

Lee, H. J., et al. (2015). Measurement of ropivacaine using LC/MS system. Korean Journal of Anesthesiology, 68(1), 102-103. [Link]

-

Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791. [Link]

-

Lazar, A., et al. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Molecules, 28(17), 6393. [Link]

-

Kuthiala, G., & Chaudhary, G. (2011). Ropivacaine: A review of its pharmacology and clinical use. ResearchGate. [Link]

-

Butiulca, M., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 60(5), 740. [Link]

-

Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Scilit. [Link]

-

Butiulca, M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1269151. [Link]

-

GlpBio. (n.d.). Certificate of Analysis: Ropivacaine-d7. [Link]

-

Abdel-Rehim, M., et al. (2010). Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). Journal of Liquid Chromatography & Related Technologies, 33(17-18), 1644-1657. [Link]

-

Butiulca, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(24), 13508. [Link]

-

Singh, S., et al. (2015). Ropivacaine A Review of Its Use In Regional Anaesthesia, Choric Pain Management And In Patients With Cardiac Diseases In Non Cardiac Surgeries. IOSR Journal of Dental and Medical Sciences, 14(1), 53-58. [Link]

-

Markham, A., & Faulds, D. (1996). Ropivacaine: a review of its pharmacology and therapeutic use in regional anaesthesia. Drugs, 52(3), 429-449. [Link]

-

Acanthus Research. (n.d.). Ropivacaine-D7 Hydrochloride. [Link]

-

Parvin, S., & Brocks, D. R. (2012). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC). Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 327-334. [Link]

Sources

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. Ropivacaine -D7 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 11. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ropivacaine-d7 Hydrochloride for In Vitro Research

Introduction: The Critical Role of a Deuterated Analog in Modern Research

Ropivacaine, a long-acting amide local anesthetic, is a cornerstone in clinical pain management. Its efficacy stems from the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1][2] For researchers aiming to quantify ropivacaine in biological matrices or to meticulously study its cellular mechanisms, precision and accuracy are paramount. This guide focuses on Ropivacaine-d7 hydrochloride, a deuterated analog of ropivacaine, engineered to meet the rigorous demands of modern in vitro research and bioanalysis.

The substitution of seven hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to ropivacaine in its biological interactions but physically distinguishable by mass spectrometry.[3][4] This key difference establishes Ropivacaine-d7 HCl as the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, ensuring robust and reproducible quantification.[5][6] Furthermore, its utility extends to in vitro pharmacodynamic and toxicological studies, where it can serve as a reliable surrogate for the parent compound. This document provides an in-depth exploration of Ropivacaine-d7 HCl, from its fundamental properties to detailed, field-tested protocols for its application.

Physicochemical Properties and Handling

A thorough understanding of the reagent's characteristics is the foundation of any successful experiment. Ropivacaine-d7 hydrochloride is a stable, isotopically labeled compound supplied as a solid.[7][8] Proper handling and storage are crucial to maintain its integrity.

| Property | Value | Source(s) |

| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride | [7] |

| CAS Number | 1217667-10-1 | [8][9] |

| Molecular Formula | C₁₇H₁₉D₇N₂O • HCl | [7] |

| Molecular Weight | 317.91 g/mol | [8][9] |

| Exact Mass | 317.2251 Da | [8][9] |

| Purity | Typically >95% (HPLC), ≥98% Isotopic Enrichment | [8][10] |

| Appearance | Solid | [7][10] |

| Solubility | Soluble in Methanol and Water | [7] |

| Storage | -20°C | [8][10] |

Scientist's Note: Always prepare fresh solutions for each experiment. While soluble in aqueous buffers, observe the solution for any precipitation, especially when preparing concentrated stocks. For long-term storage, keep the solid compound desiccated and protected from light at the recommended temperature.

Mechanism of Action: The Voltage-Gated Sodium Channel Blockade

The anesthetic and potential neurotoxic effects of ropivacaine are mediated through its interaction with voltage-gated sodium channels (NaV) on the neuronal cell membrane.[2][11] These channels are essential for the initiation and propagation of action potentials.

The mechanism unfolds in several steps:

-

Membrane Permeation: As an amphipathic molecule, the unprotonated form of ropivacaine diffuses across the lipid-rich neuronal membrane into the cytoplasm.[2][12]

-

Ion Trapping: The intracellular environment is slightly more acidic than the extracellular space. This promotes the protonation of the ropivacaine molecule, "trapping" the charged form inside the neuron.[12]

-

Channel Binding: The protonated ropivacaine binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[2][12] This binding is state-dependent, showing higher affinity for channels in the open or inactivated states compared to the resting state.[1][13]

-

Inhibition of Sodium Influx: By binding to the channel, ropivacaine stabilizes it in an inactivated state. This prevents the influx of sodium ions that is necessary for membrane depolarization.[1][2]

-

Blockade of Action Potential: The inhibition of sodium influx raises the threshold for nerve excitation, effectively blocking the generation and conduction of the nerve impulse.[11][14]

Sources

- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Ropivacaine-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 9. Ropivacaine-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 10. glpbio.cn [glpbio.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Method for the Quantification of Ropivacaine in Human Plasma using Ropivacaine-d7 HCl and LC-MS/MS

Abstract

This application note presents a detailed, validated methodology for the quantitative analysis of the local anesthetic ropivacaine in human plasma. The protocol employs a straightforward and efficient sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ropivacaine-d7 HCl, ensures high accuracy and precision, correcting for matrix effects and variations during sample processing. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving ropivacaine.

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Its clinical efficacy and safety profile are well-established; however, monitoring its plasma concentration is crucial for optimizing dosing regimens, understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and mitigating the risk of systemic toxicity.[3] Ropivacaine is highly bound to plasma proteins (approximately 94%), primarily to α1-acid glycoprotein, meaning that both total and free drug concentrations are relevant for clinical assessment.[4][5][6]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[7][8] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Ropivacaine-d7, is the ideal choice.[9][10] Since Ropivacaine-d7 is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer.[10] This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, leading to highly reliable and reproducible data.[9]

This document provides a comprehensive guide to sample preparation and LC-MS/MS analysis of ropivacaine in human plasma, grounded in established bioanalytical method validation principles set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA).[11][12]

Analyte and Internal Standard Properties

A foundational understanding of the physicochemical properties of both the analyte and the internal standard is essential for developing an effective sample preparation and analysis method.

| Property | Ropivacaine | Ropivacaine-d7 HCl | Rationale for Method Development |

| Chemical Structure | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride[13] | Deuterium labeling on the propyl group ensures the IS has a higher mass but near-identical chemical properties and chromatographic behavior to the analyte.[10] |

| Molecular Weight | 274.4 g/mol [5][6] | 317.9 g/mol (as HCl salt)[13] | The mass difference of +7 Da allows for distinct detection by the mass spectrometer without cross-interference. |

| pKa | 8.07[4] | ~8.07 | The basic nature (pKa > 7) means the molecule will be positively charged at acidic pH, which is ideal for reverse-phase chromatography retention and positive mode electrospray ionization (ESI+). |

| Protein Binding | ~94%[4][5][6] | ~94% | High protein binding necessitates a robust sample preparation step (e.g., protein precipitation) to release the drug from plasma proteins for accurate total drug quantification. |

| LogP (Partition Coeff.) | 2.9[5] | ~2.9 | Moderate lipophilicity allows for efficient extraction from the aqueous plasma matrix into organic solvents. |

Experimental Workflow Overview

The overall process, from receiving the biological sample to generating the final concentration data, is a multi-step procedure requiring careful execution. The following diagram illustrates the typical workflow for ropivacaine quantification.

Caption: Workflow for Ropivacaine Quantification in Plasma.

Detailed Protocols

This section provides a step-by-step protocol for the preparation of standards and the extraction of ropivacaine from human plasma. The most common and efficient method, protein precipitation (PPT), is detailed below.

Materials and Reagents

-

Ropivacaine hydrochloride (Reference Standard)

-

HPLC-grade Methanol (MeOH)

-

Formic Acid (LC-MS grade)[14]

-

Ultrapure water[14]

-

Blank human plasma with K3-EDTA as anticoagulant[14]

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge (capable of >10,000 x g)

-

LC vials

Preparation of Stock and Working Solutions

Scientist's Note: Preparing accurate stock and working solutions is fundamental to the entire assay. Use a calibrated analytical balance and Class A volumetric flasks. Prepare fresh working solutions regularly to ensure stability.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of ropivacaine HCl and Ropivacaine-d7 HCl into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. This yields a 1 mg/mL stock solution. Store at -20°C.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the ropivacaine primary stock solution with 50:50 (v/v) methanol:water to prepare a set of working solutions for spiking calibration standards.

-

-

Internal Standard (IS) Working Solution (e.g., 0.5 µg/mL):

-

Dilute the Ropivacaine-d7 HCl primary stock solution with acetonitrile to a final concentration of 0.5 µg/mL.[14] This solution will also serve as the protein precipitation agent.

-

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

Rationale: The calibration curve is used to determine the relationship between the instrument response and a known concentration of the analyte. QC samples, prepared independently, are used to assess the accuracy and precision of the method during validation and routine analysis.[15]

-

Spiking: Prepare CC and QC samples by spiking appropriate volumes of the working standard solutions into blank human plasma. A typical calibration range is 0.5 to 1000 ng/mL.[3][14]

-

Example Preparation (for a 10 ng/mL standard):

-

To 990 µL of blank human plasma, add 10 µL of a 1 µg/mL ropivacaine working standard solution.

-

Vortex gently to mix.

-

-

QC Levels: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 2 ng/mL, 30 ng/mL, and 750 ng/mL).[7][14]

Sample Preparation: Protein Precipitation (PPT)

Principle: PPT is a rapid and effective method for removing the majority of proteins from plasma.[16][17] A water-miscible organic solvent, like acetonitrile, is added in excess to the plasma sample. This disrupts the solvation shell around the proteins, causing them to denature and precipitate out of the solution.[17]

Step-by-Step Protocol:

-

Aliquot Sample: Pipette 200 µL of each sample (unknowns, CC standards, QCs, and blanks) into a clean 1.5 mL microcentrifuge tube.[7]

-

Add IS & Precipitate: Add 500 µL of the IS working solution in acetonitrile (0.5 µg/mL Ropivacaine-d7 in ACN) to each tube.[7]

-

Vortex: Vortex each tube vigorously for 2 minutes to ensure complete mixing and protein denaturation.[7][19]

-

Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000-14,000 x g) for 3-5 minutes at 4°C to form a tight protein pellet.[7][16][19]

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean LC vial, being careful not to disturb the protein pellet.

-

Inject: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

Rationale: The chromatographic system separates ropivacaine from endogenous plasma components, while the tandem mass spectrometer provides selective and sensitive detection using Multiple Reaction Monitoring (MRM).[20] In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides excellent specificity.

| Parameter | Typical Value |

| LC System | UHPLC System |

| Column | C18 Reverse-Phase Column (e.g., 3.0 x 100 mm, 3 µm)[14] |

| Mobile Phase A | 0.1% Formic Acid in Water[14] |

| Mobile Phase B | Acetonitrile[14] |

| Flow Rate | 0.4 mL/min[14][20] |

| Injection Volume | 1-5 µL[8][14] |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[14][20] |

| MRM Transitions | Ropivacaine: m/z 275.1 → 126.1[14][20][21] Ropivacaine-d7: m/z 282.1 → 133.1[14] |

| Collision Energy (CE) | Optimized for each transition (e.g., ~19-20 V)[14] |

Method Validation

For use in regulated studies, this method must be fully validated according to guidelines from regulatory bodies such as the FDA or EMA.[11][12][22][23] Key validation parameters include:

-

Selectivity and Specificity: No significant interfering peaks at the retention times of the analyte and IS in blank plasma.[15]

-

Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).[3][15]

-

Recovery: The efficiency of the extraction process should be consistent and reproducible.[15]

-

Matrix Effect: Assessment of ionization suppression or enhancement caused by co-eluting matrix components. The use of a SIL-IS is critical to correct for matrix effects.

-

Stability: Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw cycles, long-term storage).[15]

Conclusion

The protocol described provides a robust, sensitive, and specific method for the quantification of ropivacaine in human plasma. The simple protein precipitation sample preparation is rapid and amenable to high-throughput analysis. The use of the stable isotope-labeled internal standard, Ropivacaine-d7 HCl, ensures the highest level of accuracy and precision, making this method suitable for demanding applications in clinical and pharmaceutical research.

References

-

Graf, B. M. (1997). [Ropivacaine--a new local anesthetic with specific properties]. Anaesthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie : AINS, 32(1), S22–S23. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-